2-Propenoic acid, 2-methyl-, diphenylmethyl ester
Overview
Description
2-Propenoic acid, 2-methyl-, diphenylmethyl ester is an organic compound with the molecular formula C16H14O2. It is a derivative of 2-propenoic acid, commonly known as methacrylic acid, where the hydrogen atom of the carboxyl group is replaced by a diphenylmethyl group. This compound is known for its applications in various fields, including polymer chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, diphenylmethyl ester typically involves the esterification of 2-propenoic acid, 2-methyl- with diphenylmethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, diphenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, diphenylmethyl ester has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Material Science: Employed in the development of advanced materials with unique mechanical and thermal properties.
Biological Research: Investigated for its potential use in drug delivery systems and biomedical applications.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, diphenylmethyl ester involves its interaction with various molecular targets. In polymerization reactions, the compound undergoes free radical polymerization, where the double bond in the propenoic acid moiety reacts with free radicals to form long polymer chains. The diphenylmethyl group influences the polymer’s properties by providing steric hindrance and affecting the polymer’s thermal stability .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, methyl ester:
2-Propenoic acid, 2-methyl-, butyl ester: Used in the production of various copolymers with enhanced flexibility and toughness.
Uniqueness
2-Propenoic acid, 2-methyl-, diphenylmethyl ester is unique due to the presence of the diphenylmethyl group, which imparts distinct properties to the resulting polymers. This group provides increased steric hindrance, leading to polymers with higher thermal stability and unique mechanical properties compared to those derived from simpler esters like methyl methacrylate .
Properties
IUPAC Name |
benzhydryl 2-methylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13(2)17(18)19-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,1H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXYPAZKABBYHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35885-41-7 | |
Details | Compound: 2-Propenoic acid, 2-methyl-, diphenylmethyl ester, homopolymer | |
Record name | 2-Propenoic acid, 2-methyl-, diphenylmethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35885-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30413967 | |
Record name | 2-Propenoic acid, 2-methyl-, diphenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30413967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25574-72-5 | |
Record name | 2-Propenoic acid, 2-methyl-, diphenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30413967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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